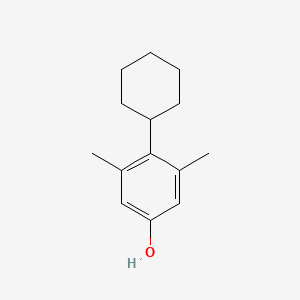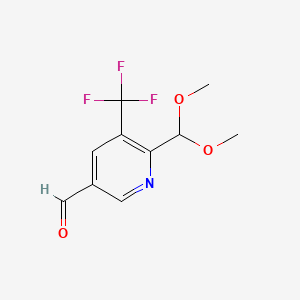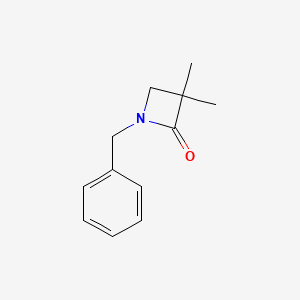
1-Benzyl-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-dimethyl-azetidin-2-one is a four-membered heterocyclic compound belonging to the azetidinone family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidinone ring. The azetidinone ring is a β-lactam, which is a core structure in many biologically active molecules, including antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3,3-dimethyl-2-aminopropanoic acid with a dehydrating agent can lead to the formation of the azetidinone ring. Another method involves the use of enolate chemistry, where the enolate of a suitable precursor undergoes cyclization to form the azetidinone ring .
Industrial Production Methods: Industrial production of 1-benzyl-3,3-dimethyl-azetidin-2-one typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,3-dimethyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1-Benzyl-3,3-dimethyl-azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-benzyl-3,3-dimethyl-azetidin-2-one involves its interaction with specific molecular targets. For instance, as a β-lactam, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The compound’s structure allows it to fit into the active site of these proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-azetidin-2-one: Lacks the benzyl group but shares the core azetidinone structure.
1-Benzyl-azetidin-2-one: Similar structure but without the dimethyl groups at the 3-position.
Ezetimibe: A β-lactam used as a cholesterol absorption inhibitor, showcasing the versatility of the azetidinone ring
Uniqueness: 1-Benzyl-3,3-dimethyl-azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-benzyl-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
HJZDKZMSDOXSNM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
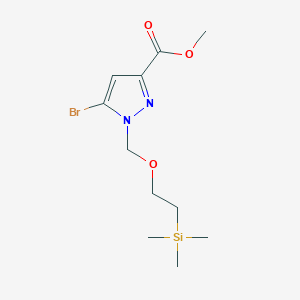
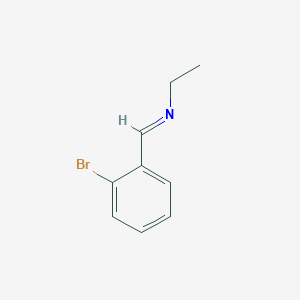
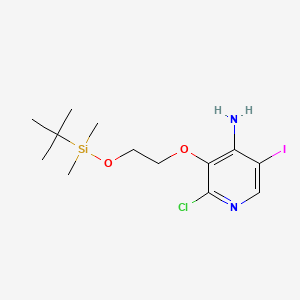
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
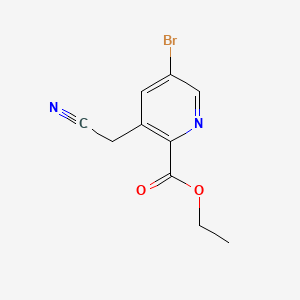
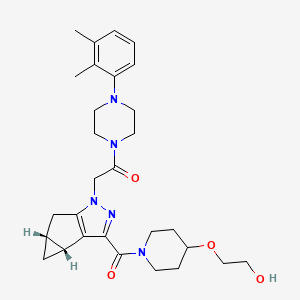
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
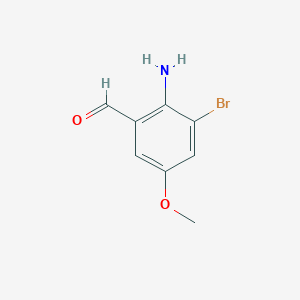
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
